molecular formula C16H17ClN6O2S B11245178 2-[(6-tert-butyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide

2-[(6-tert-butyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide

Cat. No.: B11245178
M. Wt: 392.9 g/mol
InChI Key: VHPFWGUFFRSLFI-UHFFFAOYSA-N
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Description

2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(4-CHLOROPHENYL)ACETAMIDE is a complex organic compound featuring a triazolo-triazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(4-CHLOROPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of the triazolo-triazine core, followed by the introduction of the tert-butyl and chlorophenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(4-CHLOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the chlorophenyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(4-CHLOROPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(4-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    8-tert-Butyl-9-oxo-1,2,4-triazolo[4,5-b]-1,2,4-triazolo[3,4-c]-1,2,4-triazine: Similar core structure but different functional groups.

    3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Another triazolo-triazine derivative with distinct properties.

Uniqueness

2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(4-CHLOROPHENYL)ACETAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H17ClN6O2S

Molecular Weight

392.9 g/mol

IUPAC Name

2-[(6-tert-butyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C16H17ClN6O2S/c1-16(2,3)12-13(25)19-14-20-21-15(23(14)22-12)26-8-11(24)18-10-6-4-9(17)5-7-10/h4-7H,8H2,1-3H3,(H,18,24)(H,19,20,25)

InChI Key

VHPFWGUFFRSLFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)Cl)NC1=O

Origin of Product

United States

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